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Abstract
This application note provides a detailed protocol for the quantification of furosemide in

aqueous solutions using a Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) method with UV detection. Furosemide is a potent loop diuretic whose accurate

quantification is crucial in pharmaceutical development and quality control. The described

methods are robust, accurate, and suitable for routine analysis. This document outlines the

necessary instrumentation, reagents, experimental procedures for sample and standard

preparation, and a summary of validation parameters based on published data.

Principle
The method utilizes RP-HPLC to separate furosemide from potential impurities in the sample

matrix. The separation is typically achieved on a C8 or C18 stationary phase with a mobile

phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer or

acidified water. An isocratic elution is commonly employed for this analysis. Following

separation, the furosemide is detected and quantified by a UV detector at a wavelength where

it exhibits maximum absorbance, typically around 233 nm or 272 nm.[1][2] The concentration of

furosemide in the sample is determined by comparing its peak area to a calibration curve

generated from standard solutions of known concentrations.
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Instrumentation:

High-Performance Liquid Chromatography (HPLC) system equipped with a pump,

autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Data acquisition and processing software (e.g., Empower, Chromeleon).

Analytical balance.

Sonicator.

pH meter.

Chemicals and Reagents:

Furosemide reference standard (≥99% purity).

HPLC grade acetonitrile and/or methanol.

HPLC grade water (ultrapure).

Acids (e.g., phosphoric acid, acetic acid) or buffers (e.g., phosphate, acetate) for mobile

phase preparation.

Consumables:

Analytical column (e.g., Zorbax Eclipse XDB-C8, 4.6x150 mm, 5 µm; or equivalent C18

column).[1]

Syringe filters (0.45 µm or 0.22 µm). Note: PVDF (polyvinylidene fluoride) filters are highly

recommended as they show better recovery for furosemide compared to other materials

like Nylon.[1][3]

HPLC vials with caps.

Volumetric flasks and pipettes.
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Protocol 1: Preparation of Solutions
A. Standard Stock Solution (e.g., 100 µg/mL)

Accurately weigh 10 mg of the furosemide reference standard.

Transfer the standard into a 100 mL volumetric flask.

Add a small volume of methanol (e.g., 5-10 mL) and sonicate for a few minutes to ensure

complete dissolution, as furosemide has low aqueous solubility.[1][4]

Dilute to the mark with the mobile phase or ultrapure water.

Critical Step: Protect the solution from light by using an amber volumetric flask or by

wrapping it in aluminum foil, as furosemide is known to be photosensitive and degrades

upon exposure to natural light.[1][3][5]

B. Calibration Standard Solutions

Prepare a series of calibration standards by performing serial dilutions of the stock solution

with the mobile phase.

A typical concentration range for linearity could be 0.1 - 40 µg/mL.[1][4] For example, to

prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL

volumetric flask and dilute to the mark with the mobile phase.

C. Aqueous Sample Preparation

If the sample contains suspended particles, it must be filtered.

Draw the aqueous sample into a syringe.

Attach a 0.45 µm PVDF syringe filter to the syringe.[1]

Filter the sample directly into an HPLC vial.

If the expected concentration is outside the calibration range, dilute the sample accordingly

with the mobile phase.
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Protocol 2: Chromatographic Analysis & System
Suitability

System Setup: Configure the HPLC system with the chosen analytical column and mobile

phase (see Table 1 for examples).

Equilibration: Purge the system and allow the mobile phase to flow through the column until

a stable baseline is achieved (typically 30-60 minutes).

Sequence Setup: Create an analysis sequence in the software. Start with a blank injection

(mobile phase), followed by the calibration standards in increasing order of concentration,

and then the unknown samples.

Injection: Inject a consistent volume (e.g., 10 or 20 µL) for all standards and samples.[1][6]

Data Acquisition: Record the chromatograms and integrate the peak area for furosemide.

The retention time will vary depending on the exact method used.[1][4]

Data and Results
Quantitative Data Summary
The performance of an HPLC-UV method for furosemide quantification is defined by its

chromatographic conditions and validation parameters. Below are tables summarizing typical

values reported in the literature.

Table 1: Example HPLC-UV Chromatographic Conditions for Furosemide Analysis
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Parameter Method 1 Method 2 Method 3 Method 4

Column

Zorbax Eclipse

XDB-C8

(4.6x150 mm, 5

µm)[1]

Waters

Spherisorb

ODS2 C18

(4.6x250 mm, 5

µm)[4]

Inertsil ODS-3V

C18 (4.6x150

mm, 5 µm)

Spherisorb C18

ODS 2[7]

Mobile Phase

Acetonitrile :

Water (60:40,

v/v) with 0.1%

Phosphoric

Acid[1]

Methanol : 0.01M

KH₂PO₄ buffer

(30:70, v/v), pH

5.5

Acetonitrile : 1%

Glacial Acetic

Acid (50:50, v/v)

Acetonitrile :

10mM KH₂PO₄

buffer (70:30,

v/v), pH 3.85[7]

Flow Rate 1.0 mL/min[1] 1.0 mL/min[4] 1.0 mL/min 1.0 mL/min[7]

Detection λ 233 nm[1] 235 nm[4] 272 nm 233 nm[7]

Injection Vol. 20 µL[1] Not Specified Not Specified Not Specified

Retention Time < 4 min[1] ~7.0 min[4] ~7.0 min[2] Not Specified

Table 2: Summary of Reported Method Validation Parameters

Parameter Method 1 Method 2 Method 3 Method 4

Linearity Range 0.1 - 4 mg/L[1] 0.5 - 50 µg/mL[4] 10 - 120 µg/mL
5.2 - 25,000

ng/mL[7]

Correlation (r²) >0.999[3] >0.999[4] 0.9998 0.9997[7]

LOD 0.048 mg/L[3] Not Specified Not Specified 5.2 ng/mL[7][8]

LOQ 0.144 mg/L[3] 320 ng/mL[4] Not Specified 15.8 ng/mL[7][8]

Accuracy (%

Rec)
93.7 - 101.8%[3] Bias < 15%[4] 100.1 - 101.0% RSD < 2%[7]

Precision (%

RSD)
Intra-day < 2%[3]

Intra- & Inter-day

< 2%[4]
< 2%

Intra-day: 1.2-

1.5%Inter-day:

1.6-2.0%[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://www.researchgate.net/publication/358484300_Analytical_method_development_and_validation_for_the_estimation_of_Furosemide_an_anti-diuretic_in_Furosemide_injection_diluted_with_normal_saline_in_presence_of_impurities_by_RP-HPLC
https://www.scielo.br/j/ambiagua/a/HTC8XmC3DmKCqXk9VcRpV3d/?format=html&lang=en
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.researchgate.net/publication/339315193_Furosemide_in_water_matrix_HPLC-UV_method_development_and_degradation_studies
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.researchgate.net/publication/339315193_Furosemide_in_water_matrix_HPLC-UV_method_development_and_degradation_studies
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.researchgate.net/publication/258104546_Validated_Reverse-Phase_High-Performance_Liquid_Chromatography_for_Quantification_of_Furosemide_in_Tablets_and_Nanoparticles
https://www.researchgate.net/publication/339315193_Furosemide_in_water_matrix_HPLC-UV_method_development_and_degradation_studies
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.researchgate.net/publication/258104546_Validated_Reverse-Phase_High-Performance_Liquid_Chromatography_for_Quantification_of_Furosemide_in_Tablets_and_Nanoparticles
https://www.researchgate.net/publication/339315193_Furosemide_in_water_matrix_HPLC-UV_method_development_and_degradation_studies
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.researchgate.net/publication/339315193_Furosemide_in_water_matrix_HPLC-UV_method_development_and_degradation_studies
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/12402/25-34.pdf
https://pubmed.ncbi.nlm.nih.gov/24163777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Experimental Workflow Diagram
The logical flow of the entire quantification process, from solution preparation to final reporting,

is illustrated below.
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Workflow for HPLC-UV Quantification of Furosemide
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Fig 1. General experimental workflow for furosemide quantification.
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Conclusion
The HPLC-UV methods described provide a reliable and accurate means for the quantification

of furosemide in aqueous solutions. Key considerations for a successful analysis include the

selection of an appropriate column and mobile phase, the use of PVDF filters to prevent

analyte loss, and the protection of all solutions from light to prevent photodegradation.[1][3] The

validation data demonstrates that these methods are sensitive, precise, and accurate, making

them suitable for routine use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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